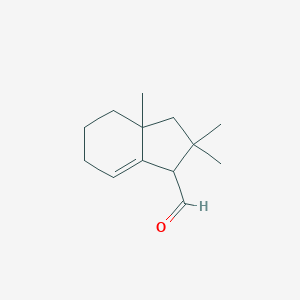![molecular formula C7H4N2O2 B025226 Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
Pyrido[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell signaling pathways. Additionally, it may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Pyrido[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cancer cell growth. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Pyrido[2,3-d][1,3]oxazin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it can be synthesized using various methods, which have been optimized to produce high yields. However, the limitations of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of pyrido[2,3-d][1,3]oxazin-4-one. One direction is the development of novel synthetic methods to produce more potent derivatives of pyrido[2,3-d][1,3]oxazin-4-one. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, microbial infections, and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized using various methods, including the reaction of 2-aminopyridine and ethyl glyoxylate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. These methods have been optimized to produce high yields of pyrido[2,3-d][1,3]oxazin-4-one.
Applications De Recherche Scientifique
Pyrido[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, pyrido[2,3-d][1,3]oxazin-4-one has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
109171-82-6 |
|---|---|
Nom du produit |
Pyrido[2,3-d][1,3]oxazin-4-one |
Formule moléculaire |
C7H4N2O2 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
Clé InChI |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
SMILES canonique |
C1=CC2=C(N=C1)N=COC2=O |
Synonymes |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



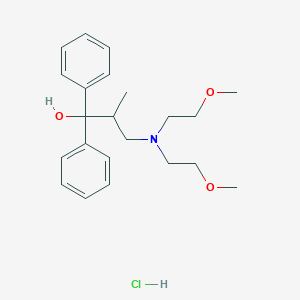
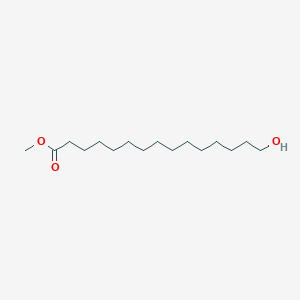
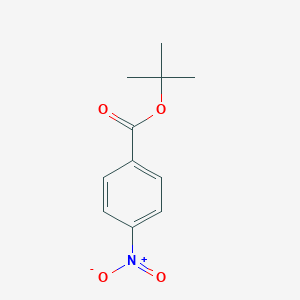
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)

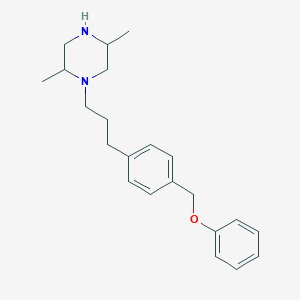

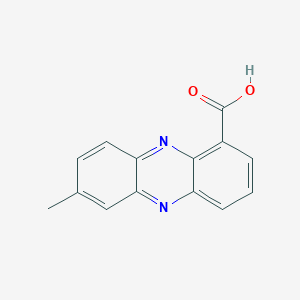


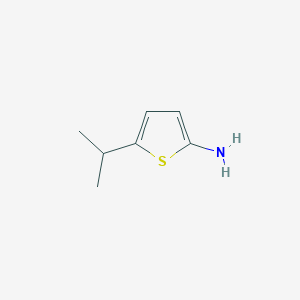
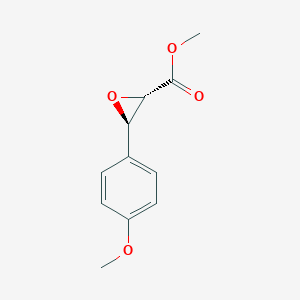
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
